NK1 Receptor Binding Affinity (Ki) Comparison: Netupitant vs. Aprepitant
Netupitant demonstrates a Ki of 0.95 nM for the human NK1 receptor in CHO cells [1]. In a comparative study using identical assay conditions, netupitant (pKi = 9.0) exhibited approximately 3-fold higher affinity than aprepitant (pKi = 8.5, equivalent to Ki ~3.2 nM) [2].
| Evidence Dimension | NK1 receptor binding affinity (Ki / pKi) |
|---|---|
| Target Compound Data | Ki = 0.95 nM; pKi = 9.0 |
| Comparator Or Baseline | Aprepitant: pKi = 8.5 (estimated Ki ~3.2 nM) |
| Quantified Difference | Netupitant affinity is approximately 3.4-fold higher than aprepitant |
| Conditions | Human NK1 receptor expressed in CHO cells; competition ligand-binding assay |
Why This Matters
Higher receptor binding affinity at the molecular target may correlate with lower required clinical doses and potentially improved receptor occupancy, which is a critical factor for procurement decisions in receptor pharmacology studies.
- [1] Rizzi A, et al. In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant. Peptides. 2012 Sep;37(1):86-97. View Source
- [2] Schöppe J, et al. Crystal structure of the Neurokinin 1 receptor in complex with the small molecule antagonist Netupitant. Nat Commun. 2019;10:17. (Supplementary Table 1: pKi comparison data). View Source
